L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a compound that belongs to the class of amino acids, specifically a derivative of norvaline. It is characterized by the presence of a naphthalene moiety with difluorinated substituents, which may impart unique properties and potential biological activities. This compound is notable for its applications in biochemical research and potential therapeutic uses.
L-Norvaline is synthesized from valeric acid as a primary raw material through various chemical processes. The synthesis methods often involve multiple steps, including bromination and acyl chloride formation, which facilitate the introduction of functional groups necessary for the final compound structure.
L-Norvaline can be classified as:
The synthesis of L-Norvaline typically involves several key steps:
The synthesis process can be summarized as follows:
L-Norvaline has a complex molecular structure characterized by:
The molecular formula for L-Norvaline is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The molecular weight is approximately 270.26 g/mol.
L-Norvaline participates in various chemical reactions typical of amino acids:
The reactivity of L-Norvaline can be influenced by its functional groups:
The mechanism by which L-Norvaline exerts its effects in biological systems may involve:
Research indicates that L-Norvaline's interaction with enzymes like arginase can significantly impact metabolic pathways related to vasodilation and muscle performance .
Analytical methods such as high-performance liquid chromatography (HPLC) have been used to quantify L-Norvaline in various formulations, demonstrating good performance metrics in terms of precision and accuracy .
L-Norvaline finds applications in several scientific fields:
Enzymatic cascades represent a cutting-edge approach for synthesizing complex chiral amines like L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- with precise stereocontrol. These systems leverage spatially organized, multi-enzyme pathways to convert inexpensive precursors into high-value products without intermediate isolation. The core cascade for this L-norvaline derivative integrates four enzymes:
A breakthrough involved engineering Escherichia coli whole cells to co-express these enzymes, achieving a 46.5 g/L yield of L-norvaline core structure within 4 hours (99.1% glycine conversion) [1]. For the naphthalenyl-derivatized product, the engineered L-phenylserine aldolase (ppLPA) from Pseudomonas putida proved critical due to its broad aldehyde substrate tolerance, enabling efficient coupling with (2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenecarbaldehyde [6].
Table 1: Key Enzymes in the Synthesis Cascade
Enzyme | Function | Cofactor | Product |
---|---|---|---|
L-Threonine Aldolase | Condenses glycine + propionaldehyde | None | L-β-hydroxynorvaline |
L-Threonine Dehydratase | Dehydrates β-hydroxy acids | PLP | α-oxovalerate |
Leucine Dehydrogenase | Reductive amination of α-keto acids | NADH | L-norvaline core |
Formate Dehydrogenase | Regenerates NADH | NAD⁺ | CO₂ (byproduct) |
Directed evolution has been pivotal in optimizing bottlenecks within the L-norvaline synthesis cascade, particularly the aldol condensation step. Initial screening identified ppLPA (L-phenylserine aldolase) as a rate-limiting enzyme due to its low catalytic efficiency (kcat/KM) toward propionaldehyde (∼3.8 × 10³ M⁻¹s⁻¹) [6]. To enhance this:
Further evolution targeted alcohol dehydrogenase (ADH), which removes inhibitory byproducts (e.g., propanol from propionaldehyde reduction). Deleting 13 endogenous ADH/aldehyde dehydrogenase genes in E. coli minimized metabolic diversion, boosting L-norvaline titers by 27% [1].
Table 2: Impact of Key Mutations on Catalytic Efficiency
Enzyme | Mutation | Effect on kcat | Effect on KM | Overall Activity Change |
---|---|---|---|---|
ppLPA (aldolase) | Wild-type | 1.0 (reference) | 1.0 (reference) | Baseline |
I18T | +40% | -18% | +1.4-fold | |
FDH (formate DH) | K⁺ binding site | +70% (thermal stability) | Unchanged | +2.1-fold (half-life) |
Computational tools enable rational redesign of enzyme active sites to accommodate the sterically demanding (2S)-6,8-difluoro-tetrahydronaphthalene moiety. For ppLPA, molecular dynamics (MD) simulations revealed that:
For leucine dehydrogenase, substrate tunneling simulations predicted competitive inhibition by α-oxovalerate (Ki = 2.1 mM). Mutagenesis focused on:
Propionaldehyde toxicity and α-oxovalerate accumulation pose significant challenges in scaled-up production. Advanced feeding strategies have been developed to address these:
Table 3: Performance of Substrate Feeding Strategies
Strategy | Reactor Scale | Max. Titer (g/L) | Byproduct Reduction | Productivity (g/L/h) |
---|---|---|---|---|
Batch (unoptimized) | 100 mL | 28.7 | None | 2.1 |
pH-Stat fed-batch | 1 L | 116.5 | Acetoaldehyde: 78% | 8.3 |
Fed-batch + resin adsorption | 5 L | 98.2 | Acetoaldehyde: 95% | 7.1 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1